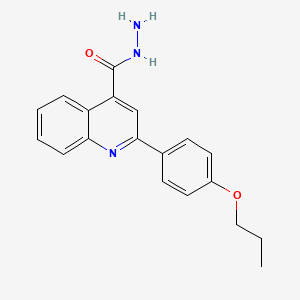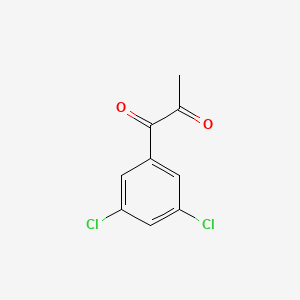
1-(3,5-二氯苯基)丙烷-1,2-二酮
描述
The compound "1-(3,5-Dichlorophenyl)propane-1,2-dione" is a derivative of propane dione with dichlorophenyl substitution. While the provided data does not directly discuss this exact compound, it includes various related compounds that can offer insights into the chemical behavior and properties of similar structures. For instance, compounds with substitutions on the phenyl ring and propane dione core are common in the literature, indicating a broad interest in this class of compounds for their potential applications and properties .
Synthesis Analysis
The synthesis of related compounds often involves transformations that could be applicable to the synthesis of "1-(3,5-Dichlorophenyl)propane-1,2-dione". For example, the Baker-Venkatraman transformation is a method used to synthesize 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, which suggests that similar methods could potentially be adapted for the synthesis of the target compound . Additionally, ultrasound synthesis has been employed for the preparation of related compounds, indicating that this technique might offer a convenient synthesis route . The Friedel–Crafts reaction is another method used for the synthesis of related compounds, which could be relevant for forming the dichlorophenyl moiety of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, which provides information on the crystal system and conformation of the molecules . For example, the crystal structure of 1,3-diphenyl-2-methylpropane-1,3-dione shows a cis-diketo conformation, which could be similar to the conformation adopted by "1-(3,5-Dichlorophenyl)propane-1,2-dione" . The presence of substituents on the phenyl ring can influence the overall molecular conformation and packing in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various reactions such as oxidative coupling, halogenation, and complexation with metals . These reactions are influenced by the substituents on the phenyl ring and the keto groups of the propane dione core. For instance, halogenation of a similar compound occurs regioselectively at the α position, which could be indicative of the reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse and include solvatochromic effects, aggregation-induced emission, and chromic effects such as mechano-, thermo-, and chronochromism . These properties are often a result of the molecular structure and the interactions between molecules in the solid state. The presence of electron-donating or withdrawing groups can significantly affect these properties, suggesting that "1-(3,5-Dichlorophenyl)propane-1,2-dione" may also exhibit interesting physical and chemical behaviors .
科学研究应用
Application 1: Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” is used in the synthesis of novel 1,2,4-triazole derivatives, which are promising anticancer agents . These derivatives were evaluated against three human cancer cell lines including MCF-7, Hela and A549 .
- Methods of Application or Experimental Procedures : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Application 2: Synthesis of Chiral Drug Intermediates
- Scientific Field : Biochemistry and Biotechnology
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” could potentially be used in the synthesis of chiral drug intermediates via biocatalysis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 3: Synthesis of 1,2,4-Triazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” can be used in the synthesis of 1,2,4-triazole derivatives . These derivatives are important in medicinal chemistry due to their wide range of biological activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 4: Synthesis of β-Blockers
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” could potentially be used in the synthesis of β-blockers, which are used for the treatment of certain arrhythmias and hypertension .
- Methods of Application or Experimental Procedures : The Aspergillus niger (A. niger) was employed to produce the (R,S)-3-(2-methoxyphenoxy)propane-1,2-diol, a β-blocker used for the treatment of certain arrhythmias and hypertension, with 90% e.e. value and 50% conversion rate .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 5: Disruptor of Mycobacterial Energetics
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” is used in the synthesis of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics . This compound remarkably affects Mycobacterium tuberculosis energetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Despite the encouraging overall activity (MIC = 16 µg/mL, RFF = 3.29), this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Application 6: Synthesis of Antimicrobial Agents
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-(3,5-Dichlorophenyl)propane-1,2-dione” is used in the synthesis of antimicrobial agents . The ligand is offered by employing Baker-Venkatraman rearrangement on ester .
- Methods of Application or Experimental Procedures : The synthesized compounds were confirmed by the spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, XRD and evaluated for antimicrobial screening .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
属性
IUPAC Name |
1-(3,5-dichlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMJQWHEMLODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371106 | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)propane-1,2-dione | |
CAS RN |
386715-49-7 | |
| Record name | 1-(3,5-Dichlorophenyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)
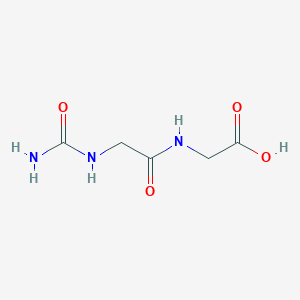
![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)
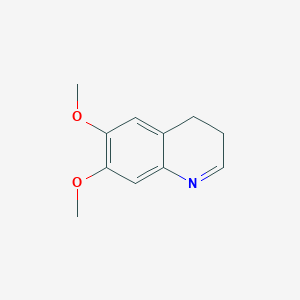
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

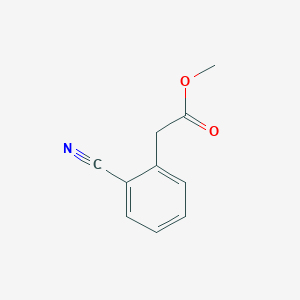


![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)
